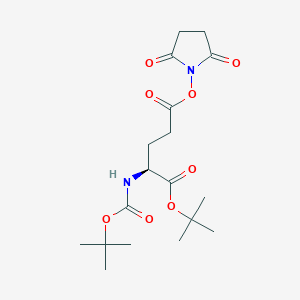

Boc-Glu(Osu)-Otbu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O8/c1-17(2,3)26-15(24)11(19-16(25)27-18(4,5)6)7-10-14(23)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDWIAZPUAPHR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562666 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81659-82-7 | |

| Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Boc-Glu(Osu)-Otbu in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise incorporation of glutamic acid residues is critical for the final structure and function of the target peptide. The choice of protecting groups and activation strategy for the glutamic acid derivative is a key determinant of synthesis efficiency, purity, and overall yield. This technical guide provides an in-depth analysis of Boc-Glu(Osu)-Otbu, a specialized reagent for peptide synthesis, detailing its applications, experimental protocols, and comparative performance.

Core Concepts: Understanding the Components of this compound

This compound is a triply functionalized glutamic acid derivative designed for efficient peptide bond formation. Each component serves a distinct and crucial purpose:

-

Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino group of the glutamic acid. It prevents unwanted polymerization and ensures that the amino acid is added in a controlled, stepwise manner during peptide synthesis. The Boc group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).

-

Otbu (tert-butyl ester): The γ-carboxyl group of the glutamic acid side chain is protected by a tert-butyl ester. This acid-labile protecting group prevents the side chain from participating in undesired reactions during peptide coupling. The OtBu group is stable to the conditions used for Boc deprotection but can be removed simultaneously with the final cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS) or during final deprotection in solution-phase synthesis, typically with strong acids like hydrogen fluoride (HF) or a TFA "cocktail".

-

Osu (N-hydroxysuccinimidyl ester): The α-carboxyl group is activated as an N-hydroxysuccinimidyl ester. This is a key feature of this reagent, as it pre-activates the amino acid for amide bond formation. This "active ester" is highly reactive towards primary and secondary amines, allowing for efficient peptide coupling without the need for in situ coupling reagents like carbodiimides (e.g., DCC, DIC) and additives (e.g., HOBt, HOAt). This can simplify reaction workup and minimize side reactions associated with some coupling reagents.

Primary Applications in Peptide Synthesis

This compound is primarily utilized in scenarios where a pre-activated glutamic acid derivative is advantageous. Its main applications include:

-

Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, the use of an active ester like this compound can streamline the coupling step. It allows for a clean reaction with a simple workup, as the N-hydroxysuccinimide byproduct is generally easy to remove.

-

Fragment Condensation: When coupling larger peptide fragments, the use of a pre-activated amino acid at the C-terminus of one fragment can facilitate a more efficient ligation with the N-terminus of another.

-

Post-Translational Modification and Conjugation: A significant application is the attachment of moieties to the side chains of amino acids within a pre-synthesized peptide. A notable example is in the synthesis of the antidiabetic drug Liraglutide, where a derivative, Pal-Glu(OSu)-OtBu, is used to acylate the side-chain amine of a lysine residue.[1][2] This highlights the utility of the Osu ester for targeted modifications.

-

Synthesis of Peptides Prone to Racemization: The use of active esters can sometimes reduce the risk of racemization at the activated amino acid residue compared to some in-situ activation methods, although this is highly dependent on the specific reaction conditions.

Quantitative Data and Performance Comparison

While direct, extensive comparative studies on the coupling efficiency of this compound against a wide range of modern coupling reagents are not abundant in the literature, we can summarize typical performance parameters based on its application, particularly in the context of side-chain modification.

Table 1: Performance Parameters for the Coupling of Pal-Glu(OSu)-OtBu in Liraglutide Synthesis

| Parameter | Typical Value/Range | Notes |

| Reagent Equivalents | 1 to 15 equivalents | The molar excess can be adjusted to drive the reaction to completion. In the synthesis of Liraglutide, 5-10 equivalents have been reported.[1][2] |

| Base | Diisopropylethylamine (DIEA) | A non-nucleophilic base is used to ensure the target amine is deprotonated and reactive. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic solvents are standard for peptide coupling. |

| Reaction Time | 4 to 16 hours | Reaction progress should be monitored by a suitable analytical method like HPLC.[1][3] |

| Reaction Temperature | Room Temperature (20-30°C) | Mild reaction conditions are generally sufficient.[3] |

| Crude Purity | >95% | Purity is dependent on the specific reaction and purification method.[3] |

| Yield | 85-87% | Reported yields for the synthesis of the Liraglutide side chain are high.[3] |

Experimental Protocols

General Protocol for Solution-Phase Coupling of this compound to a Peptide Amine

This protocol outlines a general procedure for the coupling of this compound to the N-terminus of a peptide in solution.

Materials and Reagents:

-

Peptide with a free N-terminal amine

-

This compound

-

Diisopropylethylamine (DIEA) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Solutions for workup (e.g., dilute aqueous acid, brine, saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolution: Dissolve the peptide with the free amine in anhydrous DCM or DMF.

-

Base Addition: Add 1.1 to 1.5 equivalents of DIEA to the peptide solution and stir for 5-10 minutes at room temperature.

-

Coupling: In a separate flask, dissolve 1.0 to 1.2 equivalents of this compound in anhydrous DCM or DMF. Add this solution to the peptide solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC until the starting peptide is consumed.

-

Workup:

-

Dilute the reaction mixture with additional solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 1N HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted starting material and the N-hydroxysuccinimide byproduct, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography or reverse-phase HPLC to obtain the desired Boc-Glu(Otbu)-peptide.

Protocol for Side-Chain Acylation: Synthesis of Pal-Glu(OtBu)-Lys-Peptide (Liraglutide Analogue)

This protocol is adapted from the synthesis of Liraglutide and demonstrates the use of a similar activated ester for side-chain modification on a solid support.[1]

Materials and Reagents:

-

Peptide-resin with a lysine residue containing a free ε-amino group

-

Pal-Glu(OSu)-OtBu (a palmitoylated derivative of this compound)

-

Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Solvents for washing (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30-60 minutes.

-

Coupling Solution Preparation: In a separate vessel, dissolve 5 equivalents of Pal-Glu(OSu)-OtBu and 10 equivalents of DIEA in anhydrous DCM.

-

Coupling Reaction: Add the coupling solution to the swollen resin and shake the mixture at room temperature for 16 hours.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM and DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and the side-chain protecting groups (including the OtBu ester) removed using a standard cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude peptide is purified by reverse-phase HPLC.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the chemical transformations involving this compound.

Caption: General workflow for solution-phase peptide coupling using this compound.

Caption: Workflow for side-chain acylation on a solid support using a Glu(OSu)-Otbu derivative.

References

An In-depth Technical Guide to Boc-Glu(Osu)-Otbu: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of Nα-Boc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Glu(Osu)-Otbu. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and bioconjugation.

Chemical Properties and Structure

This compound is a widely utilized amino acid derivative in chemical synthesis, particularly in the construction of complex peptides and bioconjugates. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a tert-butyl (Otbu) ester on the side-chain carboxyl group allows for selective deprotection strategies, a cornerstone of modern peptide synthesis.[1][2][3][4] The key feature of this reagent is the N-hydroxysuccinimide (OSu) ester at the α-carboxyl position, which serves as an efficient activating group for reaction with primary amines.[5]

The chemical structure of this compound is depicted below:

Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, Boc-Glu(OtBu)-OH, are presented in the table below for easy comparison.

| Property | This compound | Boc-Glu(OtBu)-OH |

| CAS Number | 32886-55-8[6][7] | 13726-84-6 |

| Molecular Formula | C₁₈H₂₈N₂O₈[7] | C₁₄H₂₅NO₆[8] |

| Molecular Weight | 400.42 g/mol [7] | 303.35 g/mol [8] |

| Appearance | White to off-white solid | Powder[8] |

| Melting Point | Not available | 102-105 °C |

| Optical Activity | Not available | [α]20/D −9.5±1°, c = 1% in methanol |

| Storage Temperature | 2-8°C (recommended) | 2-8°C or -20°C[8][9] |

Solubility and Stability

This compound is generally not soluble in aqueous solutions and should be dissolved in anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) immediately before use. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and therefore, stock solutions are not recommended for long-term storage.[10] For optimal stability, the solid compound should be stored at low temperatures (2-8°C is common, with -20°C offering enhanced stability), under an inert atmosphere, and in a desiccator to protect it from moisture.[10][11]

Experimental Protocols

The primary application of this compound is the covalent modification of primary amines in various molecules, including peptides, proteins, and small-molecule drugs.

General Protocol for Conjugation to a Primary Amine

This protocol outlines a general procedure for the conjugation of this compound to a substrate containing a primary amine, such as the lysine side chain in a peptide.

Materials and Reagents:

-

This compound

-

Amine-containing substrate (e.g., peptide)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel

Procedure:

-

Preparation of Substrate: Dissolve the amine-containing substrate in a minimal amount of the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Preparation of this compound Solution: In a separate, dry flask, dissolve this compound (typically 1 to 5 molar equivalents relative to the primary amine) in the same anhydrous solvent.[12]

-

Reaction Initiation: To the substrate solution, add a non-nucleophilic base such as DIPEA (typically 2-3 equivalents).[12]

-

Conjugation: Slowly add the this compound solution to the reaction mixture while stirring.

-

Reaction Conditions: The reaction is typically carried out at room temperature for 30 minutes to 4 hours.[12] Progress can be monitored by techniques such as HPLC or LC-MS.

-

Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing buffer.

-

Purification: The resulting product is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][10]

The following diagram illustrates the general workflow for this conjugation reaction.

Caption: Experimental workflow for peptide conjugation.

Deprotection of Boc and Otbu Groups

Following conjugation, the Boc and Otbu protecting groups are typically removed simultaneously using strong acidic conditions, most commonly with trifluoroacetic acid (TFA).

Materials and Reagents:

-

Boc-Glu(Otbu)-conjugated product

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water. Scavengers are essential to prevent side reactions from the carbocations generated during deprotection.[12]

-

Deprotection: Dissolve the purified and dried conjugated product in the cleavage cocktail and allow the reaction to proceed at room temperature for 1-3 hours.[12]

-

Precipitation: After completion, precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.[5][12]

-

Isolation and Washing: Collect the precipitate by centrifugation or filtration and wash it multiple times with cold diethyl ether to remove residual TFA and scavengers.[5][12]

-

Drying: Dry the final product under vacuum or by lyophilization.[5]

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in various areas of chemical and pharmaceutical research.

-

Peptide Synthesis: It is a fundamental building block in Boc solid-phase peptide synthesis (SPPS), where it is used to introduce a glutamic acid residue with a protected side chain.[1][3][4][8][9] The OSu ester allows for its use in solution-phase fragment condensation.

-

Bioconjugation: The amine-reactive nature of the OSu ester makes it ideal for attaching a glutamic acid linker to proteins, antibodies, or other biomolecules. This can be used to modify the properties of the biomolecule, such as its solubility or isoelectric point.

-

Drug Delivery: The glutamic acid moiety can be used as a linker to attach drugs to targeting ligands or to create prodrugs that are cleaved by specific enzymes.

-

Lipidation of Peptides: While not containing a lipid tail itself, this compound serves as a foundational scaffold for creating lipidating reagents. For instance, a fatty acid can be coupled to the deprotected α-amine of Glu(Osu)-Otbu to create a reagent analogous to Pal-Glu(OSu)-Otbu, which is used to extend the in-vivo half-life of therapeutic peptides like Liraglutide.[5][10]

The following diagram illustrates the logical relationship of this compound in the synthesis of a modified peptide.

Caption: Synthesis pathway of a modified peptide.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment (PPE), including eye shields and gloves. The compound is a combustible solid.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in the field of chemical synthesis. Its unique combination of protecting groups and an activated ester makes it an essential tool for the precise construction of modified peptides and other bioconjugates. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its successful application in research and development.

References

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. BOC-GLU(OTBU)-OSU | 32886-55-8 [chemicalbook.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]

- 9. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

The Dual Guardians: An In-depth Technical Guide to Boc and OtBu Protecting Groups in Chemical Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protective groups, the tert-butoxycarbonyl (Boc) and tert-butyl ester (OtBu) groups stand out for their utility and specific applications, particularly in the intricate field of peptide synthesis. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for employing Boc and OtBu protecting groups.

The Boc group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] Similarly, the OtBu group is primarily used to protect the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid, preventing them from engaging in unwanted side reactions during peptide synthesis.[3] The efficacy of these protecting groups lies in their ability to be selectively introduced and removed without affecting other sensitive functionalities within a molecule.

Core Principles: Mechanism of Protection and Deprotection

The protective function of both Boc and OtBu groups is rooted in their acid lability. The bulky tert-butyl group can be cleaved under acidic conditions, regenerating the free amine or carboxylic acid.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[4] The subsequent collapse of the tetrahedral intermediate results in the N-Boc protected amine, with the release of tert-butanol and carbon dioxide as byproducts, which provides a strong thermodynamic driving force for the reaction.[1][5]

Deprotection of a Boc-protected amine is an acid-catalyzed process.[6] Protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the cleavage of the tert-butyl-oxygen bond.[4][7] This generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[6]

The OtBu group , a tert-butyl ester, is also cleaved under strongly acidic conditions, typically with TFA.[3][8] This cleavage is highly specific and is often the basis of the final deprotection step in many synthetic strategies.[8] The stability of the OtBu group under basic and nucleophilic conditions makes it an excellent orthogonal protecting group in Fmoc-based solid-phase peptide synthesis (SPPS).[3][8]

Orthogonality in Peptide Synthesis

The concept of orthogonality is central to complex chemical syntheses, allowing for the selective removal of one type of protecting group in the presence of others.[3]

In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups like OtBu.[3] This allows for the iterative deprotection of the N-terminus with a base (e.g., piperidine) for peptide chain elongation, while the OtBu-protected side chains remain intact. The OtBu groups are then removed during the final cleavage from the solid support using a strong acid like TFA.[3]

Conversely, the OtBu group is not orthogonal in the Boc strategy of SPPS.[3] In this approach, the Nα-amino group is protected with the acid-labile Boc group. Since both Boc and OtBu are removed by acids, using them together would lead to the unintended cleavage of the side-chain protection during the repetitive Nα-Boc deprotection steps.[3] Therefore, the Boc strategy typically employs side-chain protecting groups like benzyl esters that require a much stronger acid (e.g., HF) for cleavage than what is used for Nα-Boc removal (TFA).[3]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall success of a synthetic route. The following tables summarize representative quantitative data for the application and removal of Boc and OtBu protecting groups.

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) |

| Various amines | (Boc)₂O | - | Water-acetone | 1-12 hours | Room Temp | High |

| Primary/Secondary Amines | (Boc)₂O | Base (e.g., NaOH, DMAP) | Water, THF, ACN | Short | Room Temp - 40 | High |

| Amino Acids | (Boc)₂O | NaOH | Water/THF | - | Room Temp | High |

| Deprotection Reagent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) |

| Trifluoroacetic Acid (TFA) | Boc-protected amine | Dichloromethane (DCM) | Room Temp | 30 min - few hours | High |

| 4M HCl in Dioxane | Boc-protected amine | Dioxane | Room Temp | 1 - 4 hours | High |

| Trifluoroacetic Acid (TFA) | OtBu-protected carboxylic acid | Dichloromethane (DCM) | Room Temp | 2 - 3 hours | High |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Sodium Bicarbonate) (optional, but often used)[9]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution (if using).

-

Add the di-tert-butyl dicarbonate to the mixture.[1]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of Boc-Protected Amines

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add trifluoroacetic acid to the solution (a common ratio is 25-50% TFA in DCM).[2]

-

Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[7]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Protocol 3: Cleavage and Deprotection of OtBu Groups in Solid-Phase Peptide Synthesis

Materials:

-

Peptide-resin with OtBu-protected side chains

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[8]

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin, ensuring the resin is fully submerged.[8]

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[3]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[3]

-

Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.[3]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key mechanisms and logical relationships.

Potential Side Reactions and Considerations

While Boc and OtBu are robust protecting groups, it is crucial to be aware of potential side reactions. During the acid-catalyzed deprotection of Boc groups, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.[6] To prevent these side reactions, scavengers like anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection cocktail to trap the tert-butyl cations.[4][6]

Furthermore, incomplete deprotection can occur, especially with sterically hindered substrates.[6] In such cases, extending the reaction time or using a stronger acid concentration may be necessary to drive the reaction to completion.[6] For peptides containing aspartic acid, the formation of a cyclic aspartimide intermediate is a potential side reaction, particularly when followed by certain amino acids.[6] Milder deprotection conditions and shorter reaction times can help minimize this side reaction.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

A Technical Guide to the Mechanism of Action of Boc-Glu(Osu)-Otbu in Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical principles and practical applications of Nα-Boc-L-glutamic acid γ-tert-butyl ester α-N-succinimidyl ester, commonly referred to as Boc-Glu(Osu)-Otbu. This reagent is a cornerstone in modern bioconjugation and solid-phase peptide synthesis (SPPS), enabling the precise and stable linkage of molecules. This document details its mechanism of action, provides structured experimental protocols, and presents key data for its effective utilization in research and development.

Core Mechanism: Nucleophilic Acyl Substitution

The primary function of this compound revolves around the highly efficient and selective reaction between its N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine.[1][2] This reaction forms a chemically stable amide bond, covalently linking the glutamic acid scaffold to a target molecule, such as a peptide, protein, or small molecule drug.[1][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[2]

-

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.[1]

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) anion is eliminated as a stable leaving group.[1]

-

Amide Bond Formation: The final product is a stable amide bond linking the glutamic acid to the amine-containing molecule.

This coupling reaction is typically performed under mild alkaline conditions (pH 7.2 to 9.0).[2][4] This pH range ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which can occur in aqueous environments.[2][3]

References

- 1. glenresearch.com [glenresearch.com]

- 2. nbinno.com [nbinno.com]

- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to Boc-Glu(Osu)-Otbu: A Key Intermediate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, commonly abbreviated as Boc-Glu(Osu)-Otbu, is a pivotal amino acid derivative employed extensively in peptide synthesis. Its unique trifunctional nature, featuring a Boc-protected amine, a side-chain carboxyl group activated as an N-hydroxysuccinimide (NHS) ester, and an α-carboxyl group protected as a tert-butyl ester, makes it a versatile building block for the introduction of glutamic acid residues into peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation.

Core Features and Physicochemical Properties

This compound is a white crystalline powder that plays a crucial role as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The strategic placement of its protecting groups allows for selective deprotection and coupling reactions, which is fundamental to the stepwise assembly of complex peptide sequences.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₈N₂O₈ | [1] |

| Molecular Weight | 400.42 g/mol | [1] |

| Appearance | White crystalline powder | N/A |

| Melting Point | 132-136 °C | N/A |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). | N/A |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the γ-carboxyl group of its precursor, Boc-Glu(OtBu)-OH, using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI).

Experimental Protocol: Synthesis of this compound

Materials:

-

Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Boc-Glu(OtBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.

Application in Peptide Synthesis

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The activated γ-NHS ester allows for the efficient formation of a peptide bond with the free amine of a resin-bound peptide chain or another amino acid derivative.

Experimental Protocol: Peptide Coupling using this compound

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Kaiser test reagents

Procedure:

-

Swell the peptide-resin in DMF.

-

Deprotect the N-terminal Boc group of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM.

-

Wash the resin thoroughly with DCM and DMF.

-

Neutralize the resin with a solution of DIPEA in DMF.

-

Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

-

Add the solution of this compound to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed at room temperature for 2-4 hours, with gentle agitation.

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and the completion of the reaction.

-

After a negative Kaiser test, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflow

Chemical Structure of this compound

A placeholder for the chemical structure diagram of this compound. An actual image would be inserted here. Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Peptide Coupling Workflow

Caption: Workflow for peptide coupling using this compound in SPPS.

Conclusion

This compound stands as an indispensable tool in the arsenal of peptide chemists. Its well-defined protecting group strategy facilitates the controlled and efficient incorporation of glutamic acid residues into synthetic peptides. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile amino acid derivative in their research and development endeavors. The robust nature of its synthesis and the reliability of its performance in coupling reactions underscore its continued importance in the field of peptide science.

References

A Novice Researcher's Guide to Utilizing Boc-Glu(Osu)-Otbu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for novice researchers in the field of peptide synthesis, with a specific focus on the application of N-α-tert-butyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, commonly referred to as Boc-Glu(Osu)-Otbu. This activated amino acid derivative is a key building block in the synthesis of peptides containing a glutamic acid residue with its side-chain carboxyl group protected. This guide will delve into its chemical properties, provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and offer visual representations of the underlying chemical workflows.

Introduction to this compound

This compound is a derivative of glutamic acid, an amino acid crucial for the structure and function of many peptides and proteins. In peptide synthesis, it is essential to temporarily protect the reactive functional groups of amino acids to ensure the formation of the correct peptide sequence. This compound is strategically modified with three key components:

-

Boc (tert-butyloxycarbonyl) group: This acid-labile protecting group shields the α-amino group, preventing it from participating in unwanted reactions during peptide bond formation. It is readily removed under moderately acidic conditions.

-

Otbu (tert-butyl ester) group: This protecting group safeguards the γ-carboxyl group of the glutamic acid side chain. It is also acid-labile but requires stronger acidic conditions for removal than the Boc group, providing orthogonality in deprotection strategies.

-

Osu (N-hydroxysuccinimide) ester: This group activates the α-carboxyl group, transforming it into a highly reactive ester. This activation facilitates efficient coupling with the free amino group of the growing peptide chain, forming a stable peptide bond.

The strategic combination of these groups makes this compound a valuable reagent for the controlled, stepwise synthesis of peptides.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its precursor, Boc-Glu(OtBu)-OH, is fundamental for its proper handling, storage, and application in synthesis.

| Property | This compound | Boc-Glu(OtBu)-OH |

| Synonyms | Boc-L-Glu(OtBu)-OSu, (Tert-Butoxy)Carbonyl-Glu(OtBu)-OSu | Boc-L-glutamic acid γ-t.-butyl ester, N-α-t.-Boc-L-glutamic acid γ-t.-butyl ester |

| CAS Number | 32886-55-8 | 13726-84-6 |

| Molecular Formula | C₁₈H₂₈N₂O₈ | C₁₄H₂₅NO₆ |

| Molecular Weight | 400.42 g/mol | 303.35 g/mol |

| Appearance | White to off-white solid | White to slight yellow powder |

| Storage Temperature | 2-8°C, Sealed in dry | 2-30°C |

| Purity (Typical) | ≥ 99% (HPLC) | ≥98% (TLC) |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving Boc-protected amino acids in peptide synthesis, with a focus on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy commonly used in solid-phase peptide synthesis (SPPS).

Synthesis of this compound (General Procedure)

The activation of the α-carboxyl group of Boc-Glu(OtBu)-OH is achieved by converting it into an N-hydroxysuccinimide ester. This is a common strategy to prepare amino acid derivatives for efficient peptide coupling.

Materials:

-

Boc-Glu(OtBu)-OH

-

N-Hydroxysuccinimide (HOSu)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve Boc-Glu(OtBu)-OH (1 equivalent) and N-Hydroxysuccinimide (1-1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Coupling Agent Addition: Slowly add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or THF to the cooled mixture.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Work-up:

-

Filter off the DCU precipitate.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Recrystallize the crude product from a solvent system such as ethyl acetate/hexane to obtain pure this compound.

Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual procedure for the stepwise elongation of a peptide chain on a solid support using the Boc protection strategy.[1]

Materials:

-

Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agents (e.g., HBTU, HOBt)

-

Reaction vessel with a filter

-

Shaker

SPPS Cycle:

-

Resin Swelling:

-

Place the resin in the reaction vessel.

-

Add DCM and allow the resin to swell for 15-30 minutes with gentle agitation.[1]

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Add a solution of 25-50% TFA in DCM to the swollen resin.[1][2]

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM to remove residual TFA.[4]

-

-

Neutralization:

-

Wash the resin with a solution of 5-10% DIEA in DCM two times for 5 minutes each to neutralize the protonated N-terminus.[4]

-

Wash the resin thoroughly with DCM to remove excess DIEA.

-

-

Amino Acid Coupling:

-

Activation (if not using a pre-activated ester like Osu): In a separate vial, dissolve the Boc-amino acid (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-6 equivalents) to this solution.

-

Coupling: Add the activated amino acid solution (or a solution of this compound in DMF) to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling (disappearance of free primary amines).

-

Drain the coupling solution.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups (like Otbu) must be removed.

Materials:

-

Peptide-resin

-

Strong acid cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))

-

Scavengers (e.g., anisole, thioanisole, ethanedithiol) to prevent side reactions

-

Cold diethyl ether

-

Specialized HF cleavage apparatus (if using HF)

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage:

-

HF Cleavage: Place the dried resin in the reaction vessel of the HF apparatus. Add scavengers and cool the vessel with liquid nitrogen. Carefully distill anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.

-

TFMSA Cleavage: In a round-bottom flask, suspend the resin in a cleavage cocktail containing TFMSA, TFA, and scavengers. Stir the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

After cleavage, carefully remove the strong acid by evaporation under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

-

Isolation and Purification:

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow

Diagrams are invaluable for understanding the logical progression of chemical processes. The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and application of this compound.

Caption: Synthesis of the activated ester this compound.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing a side-chain protected glutamic acid residue. Its pre-activated α-carboxyl group ensures efficient peptide bond formation, while the orthogonal Boc and Otbu protecting groups allow for controlled, stepwise chain elongation. For novice researchers, a thorough understanding of the principles of Boc-SPPS and adherence to detailed experimental protocols are paramount for success. This guide provides a foundational framework, from the preparation of the activated amino acid to the assembly and final cleavage of the target peptide. By mastering these techniques, researchers can confidently incorporate glutamic acid into complex peptide structures, paving the way for advancements in drug discovery and biochemical research.

References

Introduction to active esters in peptide chemistry

An In-Depth Technical Guide to Active Esters in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the peptide bond is the fundamental reaction in the chemical synthesis of peptides. This process involves the coupling of the carboxyl group of one amino acid with the amino group of another. Due to the low reactivity of the carboxyl group and the potential for undesirable side reactions, its activation is a critical step. Active esters have emerged as a cornerstone of peptide synthesis, offering a strategy to enhance the reactivity of the carboxyl group under controlled conditions, thereby facilitating efficient peptide bond formation while minimizing side reactions, most notably racemization.[1][2]

This technical guide provides a comprehensive overview of active esters in peptide chemistry, detailing their types, mechanisms of action, and applications in both solution-phase and solid-phase peptide synthesis (SPPS). It includes a compilation of available quantitative data to aid in the selection of the appropriate activation strategy, detailed experimental protocols for the preparation and use of common active esters, and visualizations of key chemical pathways and workflows.

The Role of Active Esters in Suppressing Racemization

A significant challenge in peptide synthesis is the potential for racemization of the activated amino acid residue. Over-activation of the carboxylic group can lead to the formation of an oxazolone intermediate, which is prone to epimerization. Active esters, with their well-defined structures and moderate reactivity, play a crucial role in mitigating this issue by providing a balance between sufficient activation for efficient coupling and minimizing the risk of racemization.[1][2]

Types of Active Esters

Active esters can be broadly categorized into two main classes: pre-formed (isolable) active esters and those formed in situ during the coupling reaction.

Pre-formed Active Esters

These are stable, often crystalline compounds that can be prepared in advance, purified, and stored. Their use offers the advantage of well-defined reactivity and can reduce the extent of side reactions.[3]

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their good reactivity and the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification.[4]

-

Pentafluorophenyl (PFP) Esters: PFP esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group. They are particularly useful for coupling sterically hindered amino acids and are less prone to hydrolysis than NHS esters.[4] Pre-formed Fmoc-amino acid-OPfp esters are stable, crystalline solids that are routinely used in automated SPPS.[4]

In Situ Generated Active Esters

These active esters are formed within the reaction mixture by the addition of a coupling reagent and an activating additive. This approach is highly versatile and is the most common strategy in modern peptide synthesis.

-

HOBt and HOAt Esters: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are additives that react with the initially formed activated species (e.g., an O-acylisourea from a carbodiimide) to generate the corresponding OBt or OAt active esters.[5] HOAt esters are generally more reactive than HOBt esters, which is attributed to the anchimeric assistance provided by the pyridine nitrogen in HOAt.[6]

-

Oxyma Esters: Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is another effective additive that forms highly reactive active esters. A key advantage of Oxyma-based reagents is that they are not explosive, unlike some triazole-based compounds.[7]

Quantitative Comparison of Active Esters

The selection of an active ester strategy depends on various factors, including the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide. While a comprehensive, directly comparative quantitative dataset is challenging to compile from the existing literature, the following tables summarize available data on reactivity, stability, and racemization.

Table 1: Relative Reactivity of In Situ Generated Active Esters

| Active Ester Type | Relative Reactivity | Notes |

| OAt (from HOAt) | Highest | The pyridine nitrogen in HOAt provides anchimeric assistance, increasing reactivity.[6] |

| Oxyma (from OxymaPure) | High | Considered a safer alternative to triazole-based additives.[7] |

| 2-ClOBt (from Cl-HOBt) | Medium-High | More reactive than OBt esters. |

| OBt (from HOBt) | Medium | A widely used and effective activating additive.[5] |

Source: Based on qualitative and semi-quantitative comparisons from various sources.[6][7]

Table 2: Hydrolysis Half-lives of In Situ Generated Active Esters of Fmoc-Amino Acids

The stability of the active ester towards hydrolysis is a critical factor, as hydrolysis competes with the desired aminolysis reaction. A recent study investigated the hydrolysis rates of HOBt active esters generated in situ using PyBOP/DIEA.[8][9]

| Amino Acid Derivative | Hydrolysis Category | Approximate Half-life (t½) |

| Fmoc-Ala-OBt | Rapidly hydrolyzing | < 6 hours |

| Fmoc-Arg(Pbf)-OBt | Rapidly hydrolyzing | < 6 hours |

| Fmoc-Ile-OBt | Slowly hydrolyzing | 6 - 24 hours |

| Fmoc-Thr(tBu)-OBt | Slowly hydrolyzing | 6 - 24 hours |

| β-amino acids | Non-hydrolyzing | > 24 hours |

Source: Adapted from a study by Goldschmidt Gőz et al. (2019).[8][9] The study categorized active esters based on their hydrolysis rates as determined by ¹H NMR spectroscopy.

Table 3: Racemization and Coupling Rate Constants for Z-Cys(Bzl)-X Active Esters

A study by Kovacs et al. (1970) provided specific rate constants for the racemization and coupling of different active esters of N-benzyloxycarbonyl-S-benzyl-L-cysteine.[1]

| Active Ester (X) | Racemization Rate Constant (krac) (s⁻¹) | Coupling Rate Constant (kc) (L mol⁻¹ s⁻¹) |

| p-Nitrophenyl (ONp) | 2.5 x 10⁻⁵ | 1.1 x 10⁻² |

| Pentafluorophenyl (OPfp) | 1.2 x 10⁻⁴ | 2.3 x 10⁻¹ |

| N-Succinimidyl (OSu) | 3.0 x 10⁻⁶ | 1.8 x 10⁻¹ |

Note: The data is specific to the studied cysteine derivative and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the preparation and use of common active esters in peptide synthesis.

Protocol 1: Preparation of Fmoc-Amino Acid-N-Hydroxysuccinimide (NHS) Ester

Materials:

-

Fmoc-protected amino acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dioxane or Dimethoxyethane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous dioxane or dimethoxyethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of the reaction solvent.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-amino acid-NHS ester.

Protocol 2: Preparation of Fmoc-Amino Acid-Pentafluorophenyl (PFP) Ester

Materials:

-

Fmoc-protected amino acid

-

Pentafluorophenol (PFP)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-diisopropylcarbodiimide (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off any precipitated diisopropylurea.

-

Wash the filtrate with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 3: In Situ Peptide Coupling using HBTU/HOBt

Materials:

-

Fmoc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminal amine

Procedure (for Solid-Phase Peptide Synthesis):

-

Swell the resin in DMF.

-

Perform Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to initiate pre-activation. Allow to stand for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows associated with active esters in peptide chemistry.

General Mechanism of Peptide Bond Formation via an Active Ester

Caption: General workflow of peptide synthesis using a pre-formed or in-situ generated active ester.

In Situ Formation of an Active Ester using a Carbodiimide and HOBt

Caption: Mechanism of in-situ active ester formation with DCC/HOBt and subsequent aminolysis.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using an Active Ester

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) employing active ester coupling.

Conclusion

Active esters are indispensable tools in modern peptide chemistry, enabling the efficient and controlled synthesis of peptides. The choice between pre-formed and in situ generated active esters, as well as the specific activating agent and additives, allows for the fine-tuning of the coupling reaction to suit the specific demands of the target peptide. While the selection of the optimal strategy requires careful consideration of factors such as amino acid sterics, potential for racemization, and reaction scale, the methodologies outlined in this guide provide a robust framework for the successful synthesis of a wide range of peptides. Further research focused on direct, quantitative comparisons of different active ester systems under standardized conditions will continue to refine our understanding and application of these critical reagents in the advancement of peptide-based therapeutics and research.

References

- 1. Rates of racemization and coupling of cysteine active ester derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility and stability of Boc-Glu(Osu)-Otbu

An In-depth Technical Guide to the Solubility and Stability of Boc-Glu(Osu)-Otbu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-Boc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester (this compound), a key reagent in bioconjugation and peptide synthesis. Understanding these properties is critical for its effective storage, handling, and application in research and drug development.

This compound is a protected amino acid derivative featuring three key functional groups that dictate its chemical behavior: a tert-butyloxycarbonyl (Boc) protecting group, a tert-butyl (Otbu) ester, and an N-hydroxysuccinimide (Osu) ester. The Osu ester is highly reactive towards primary amines, making the molecule a valuable tool for conjugation, but this reactivity also renders it susceptible to degradation, primarily through hydrolysis.[1] The Boc and Otbu groups are protecting groups that can be removed under specific conditions.

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on the solubility of structurally similar compounds, such as Fmoc-Glu(OtBu)-OSu, and general principles of protected amino acids, a qualitative and estimated solubility profile can be established.[2] Protected amino acids and peptides tend to be soluble in polar aprotic organic solvents.[3][4][5]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Estimated Solubility | Notes |

| Dimethylformamide (DMF) | Polar aprotic | High | A common solvent for peptide synthesis and conjugation reactions. Use of an amine-free grade is recommended to prevent reaction with the Osu ester.[6] |

| Dimethyl sulfoxide (DMSO) | Polar aprotic | High | Another effective solvent for dissolving protected amino acids. It is hygroscopic and should be handled under anhydrous conditions.[6] |

| Dichloromethane (DCM) | Chlorinated | Moderate | Often used in peptide synthesis. |

| Acetonitrile (ACN) | Polar aprotic | Moderate to Low | May be used in purification by HPLC. |

| Water & Aqueous Buffers | Protic | Insoluble | The molecule is not soluble in aqueous solutions. It should first be dissolved in a minimal amount of a suitable organic solvent before addition to a reaction in an aqueous buffer.[6] |

Note: The solubility data is estimated based on the properties of similar compounds. It is recommended to perform small-scale solubility tests for specific applications.

Stability

The stability of this compound is primarily dictated by the susceptibility of the N-hydroxysuccinimide (Osu) ester to hydrolysis.[1] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.[1]

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommendations |

| Moisture | High Impact: The primary degradation pathway is hydrolysis of the Osu ester by water. | Store as a solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][7] Use anhydrous solvents for preparing stock solutions.[6][7] |

| pH | High Impact: The rate of hydrolysis increases significantly with increasing pH.[1] The optimal pH for coupling with amines is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[1][3] | For conjugation reactions in aqueous buffers, maintain the pH in the recommended range. Prepare stock solutions in anhydrous organic solvents and add them to the reaction buffer immediately before use. |

| Temperature | Moderate Impact: Higher temperatures accelerate the rate of hydrolysis and other potential degradation pathways. | Store the solid compound at -20°C or lower for long-term storage.[6][7] Stock solutions, if necessary to store, should be kept in small aliquots at -80°C.[6] |

| Presence of Nucleophiles | High Impact: Amines, even secondary and tertiary amines present as impurities in solvents like DMF, can react with the Osu ester. | Use high-purity, amine-free solvents.[6] |

Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the Osu ester, which results in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide. This hydrolysis competes with the desired aminolysis reaction during conjugation.[1]

Figure 1. Competing reaction pathways for this compound.

Experimental Protocols

Protocol for Handling and Storage of Solid this compound

-

Receiving and Storage: Upon receipt, store the vial of solid this compound at -20°C or lower in a desiccator.[6]

-

Equilibration: Before use, allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent moisture condensation upon opening.[1][7]

-

Weighing and Handling: Handle the solid in a low-humidity environment, such as a glove box, if possible. Quickly weigh the desired amount and tightly reseal the vial.

-

Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.[7]

Protocol for Preparation of Stock Solutions

-

Solvent Selection: Use anhydrous, high-purity grade DMF or DMSO.[6][7]

-

Dissolution: Add the anhydrous solvent to the pre-weighed solid this compound to the desired concentration (e.g., 10-50 mM).

-

Mixing: Vortex briefly until the solid is completely dissolved. The solution should be clear.

-

Usage and Storage: Prepare stock solutions fresh immediately before use for maximum reactivity.[6][7] If short-term storage is unavoidable, dispense into small, single-use aliquots in vials with tight-fitting caps, flush with inert gas, and store at -80°C for no more than a few weeks.[6] Avoid repeated freeze-thaw cycles.[7]

References

A Comprehensive Technical Guide to the Safety and Handling of Boc-Glu(Osu)-Otbu

Disclaimer: A specific Safety Data Sheet (SDS) for Boc-Glu(Osu)-Otbu (CAS Number: 81659-82-7) was not located. This guide is a compilation of safety and handling information from the SDS of structurally similar compounds, including Boc-Glu(OtBu)-OH and other N-protected glutamic acid derivatives with reactive esters. Researchers should handle this compound with care and perform their own risk assessment.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, a key reagent in peptide synthesis and bioconjugation. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Identification and Properties

This compound, or Nα-Boc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester, is a derivative of glutamic acid featuring a Boc protecting group on the amine, a tert-butyl ester protecting the alpha-carboxyl group, and a reactive N-hydroxysuccinimide ester on the gamma-carboxyl group, making it susceptible to hydrolysis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C18H28N2O8 | [CRO SPLENDID LAB] |

| Molecular Weight | 400.42 g/mol | [CRO SPLENDID LAB] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Storage Temperature | -20°C | [Sigma-Aldrich] |

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is not available, compounds with similar structures are generally considered to have low toxicity. However, due to its reactive nature and the lack of comprehensive toxicological data, it should be handled with care.

Table 2: Hazard Identification

| Hazard | Statement | Precaution | Source |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. | [1] |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wear protective gloves and clothing. Wash thoroughly after handling. | [1] |

| Eye Contact | May cause eye irritation. | Wear safety glasses with side-shields or goggles. | [1][2] |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. | [1] |

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles. | [2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | [1][2] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [2] |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measure | Source |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NO, NO2).[1]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][2]

Caption: A flowchart illustrating the spill response procedure for this compound.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound, particularly due to the moisture-sensitive N-hydroxysuccinimide (OSu) ester.

-

Handling: Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Wash hands before breaks and at the end of the workday.[2]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store at -20°C for long-term stability. The product is sensitive to moisture and should be stored under an inert atmosphere if possible.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Moisture, heat, and strong oxidizing agents.[1] The N-hydroxysuccinimide ester is susceptible to hydrolysis.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and nitrogen oxides.[1]

Experimental Protocols

While detailed experimental protocols are beyond the scope of this safety guide, it is important to note that all reactions involving this compound should be carried out by trained personnel in a controlled laboratory setting. When using this reagent for peptide coupling, ensure that anhydrous solvents and inert atmospheres are used to prevent hydrolysis of the active ester. Always consult the relevant literature for specific reaction conditions.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.[2]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's safety guidelines and conduct a thorough risk assessment before use.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Boc-Glu(Osu)-Otbu Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the precise and efficient formation of amide bonds is a cornerstone of success. The Boc-Glu(Osu)-Otbu coupling reaction is a critical process for conjugating a protected glutamic acid derivative to a primary amine on a target molecule, such as a peptide or small molecule. This reaction is instrumental in the synthesis of various therapeutic agents. The N-hydroxysuccinimide (NHS) ester at the α-carboxyl position of this compound allows for highly efficient and specific coupling to primary amines, while the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid, preventing unwanted side reactions.

The fundamental chemical principle involves a nucleophilic acyl substitution. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester on this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an organic solvent with a non-nucleophilic base to ensure the primary amine is deprotonated and thus maximally reactive.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in the laboratory.

| Property | Value |

| Molecular Formula | C18H28N2O8 |

| Molecular Weight | 400.42 g/mol |

| Appearance | White powder |

| Storage Temperature | -20°C |

| CAS Number | 32886-55-8 |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the coupling of this compound to a primary amine-containing substrate, followed by the deprotection of the OtBu group.

Part 1: Coupling of this compound to a Primary Amine

Materials and Reagents:

-

This compound

-

Amine-containing substrate (e.g., peptide, small molecule)

-

Anhydrous solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel and standard laboratory glassware

-

Stirring apparatus

-

HPLC system for reaction monitoring and purification

-

Mass spectrometer for product confirmation

Procedure:

-